5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile
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Overview
Description
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile is a complex organic compound that features a triazolo-pyrazine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups that may enhance its reactivity or binding properties.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazolo-pyrazine core but differs in its substituents, which can lead to different chemical and biological properties.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with a triazolo core, but with different functional groups and applications.
Uniqueness
The uniqueness of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile lies in its specific combination of the triazolo-pyrazine core with the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C10H9N5S |
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Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H9N5S/c11-5-7-1-2-8(16-7)10-13-9-6-12-3-4-15(9)14-10/h1-2,12H,3-4,6H2 |
InChI Key |
VXHRDDBUWCGRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=C(S3)C#N)CN1 |
Origin of Product |
United States |
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